2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone
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Overview
Description
2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone: is a hydrazone derivative with the molecular formula C14H10Cl2N2O and a molecular weight of 293.15.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone typically involves the reaction of 2-oxo-2-phenylacetaldehyde with 2,4-dichlorophenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where one of the substituents on the phenyl ring is replaced by another group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles or nucleophiles; reaction conditions depend on the specific substituent being introduced.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in various assays to evaluate its effects on different biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to changes in their activity or function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
- 2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone
- 2-oxo-2-phenylacetaldehyde N-(2,4-difluorophenyl)hydrazone
- 2-oxo-2-phenylacetaldehyde N-(2,4-dibromophenyl)hydrazone
Comparison: While these compounds share a similar core structure, the presence of different substituents on the phenyl ring (e.g., chlorine, fluorine, bromine) can significantly influence their chemical properties and biological activities. For instance, the dichlorophenyl derivative may exhibit different reactivity and potency compared to its difluorophenyl or dibromophenyl counterparts.
Properties
IUPAC Name |
(2E)-2-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c15-11-6-7-13(12(16)8-11)18-17-9-14(19)10-4-2-1-3-5-10/h1-9,18H/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEMQJUGHQUXHP-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=NNC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=N/NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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